molecular formula C15H13NO3 B15228021 10-Ethyl-10H-phenoxazine-3-carboxylic acid

10-Ethyl-10H-phenoxazine-3-carboxylic acid

Katalognummer: B15228021
Molekulargewicht: 255.27 g/mol
InChI-Schlüssel: RZOWFQPDIMCQNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10-Ethyl-10H-phenoxazine-3-carboxylic acid is a chemical compound with the molecular formula C15H13NO3. It consists of 13 hydrogen atoms, 15 carbon atoms, 1 nitrogen atom, and 3 oxygen atoms . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

The synthesis of 10-Ethyl-10H-phenoxazine-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of phenoxazine with ethyl bromide under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency.

Analyse Chemischer Reaktionen

10-Ethyl-10H-phenoxazine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other complex molecules. In biology, it has been studied for its potential antimicrobial and antitumor properties. In medicine, it is explored for its potential therapeutic effects. Additionally, in the industry, it is used in the production of dyes and pigments .

Wirkmechanismus

The mechanism of action of 10-Ethyl-10H-phenoxazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

10-Ethyl-10H-phenoxazine-3-carboxylic acid can be compared with other similar compounds such as 10-phenyl-10H-phenothiazine and its derivatives. These compounds share similar structural features but differ in their chemical properties and applications. The uniqueness of this compound lies in its specific functional groups and their influence on its reactivity and applications .

Eigenschaften

Molekularformel

C15H13NO3

Molekulargewicht

255.27 g/mol

IUPAC-Name

10-ethylphenoxazine-3-carboxylic acid

InChI

InChI=1S/C15H13NO3/c1-2-16-11-5-3-4-6-13(11)19-14-9-10(15(17)18)7-8-12(14)16/h3-9H,2H2,1H3,(H,17,18)

InChI-Schlüssel

RZOWFQPDIMCQNQ-UHFFFAOYSA-N

Kanonische SMILES

CCN1C2=C(C=C(C=C2)C(=O)O)OC3=CC=CC=C31

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.